5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide
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Overview
Description
5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a chloropyridine moiety, and a nitrobenzamide group
Preparation Methods
The synthesis of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Final Reaction: The final intermediate is reacted with sodium and ammonium chloride in ethanol solution to produce the target compound.
Chemical Reactions Analysis
5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety.
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium borohydride, and nucleophiles like trimethylsilyl cyanide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential as an inhibitor of bacterial phosphopantetheinyl transferase, which is essential for bacterial cell viability and virulence. This makes it a promising candidate for the development of antibacterial agents . Additionally, its unique structure allows it to interact with various molecular targets, making it useful in medicinal chemistry for drug development .
Mechanism of Action
The mechanism of action of 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as bacterial phosphopantetheinyl transferase. By inhibiting this enzyme, the compound disrupts essential bacterial processes, leading to reduced bacterial growth and viability. The trifluoromethyl and chloropyridine groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its target .
Comparison with Similar Compounds
When compared to similar compounds, 5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide stands out due to its unique combination of functional groups. Similar compounds include:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also contains a chloropyridine and trifluoromethyl group but differs in its overall structure and specific applications.
2-Chloro-5-trifluoromethylpyridine: This simpler compound shares the trifluoromethyl and chloropyridine moieties but lacks the additional complexity of the piperazine and nitrobenzamide groups.
Properties
IUPAC Name |
5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O3/c1-23-17(28)13-9-12(2-3-15(13)27(29)30)25-4-6-26(7-5-25)16-14(19)8-11(10-24-16)18(20,21)22/h2-3,8-10H,4-7H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUQWWWGFOICOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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